Lupinine, acrylate (ester)
Description
Significance of Lupinine (B175516) in Alkaloid Chemistry and Natural Product Synthesis
Lupinine holds a noteworthy position in the fields of alkaloid chemistry and natural product synthesis. As one of the structurally simpler quinolizidine (B1214090) alkaloids, it serves as a key reference compound and a frequent target for synthetic chemists developing and showcasing new methodologies. semanticscholar.org Its well-defined chiral structure makes it a valuable chiral ligand and building block in asymmetric synthesis protocols. rsc.org
The biosynthesis of lupinine and other QAs begins with the decarboxylation of L-lysine to form cadaverine (B124047). rsc.orgnih.gov This precursor then undergoes a series of enzymatic reactions, including oxidative deamination and cyclization, to form the characteristic quinolizidine ring system. nih.govfrontiersin.org The study of lupinine's biosynthesis has been crucial for understanding the broader pathways that lead to the more complex tricyclic and tetracyclic quinolizidine alkaloids. rsc.orgresearchgate.net Its relative simplicity, compared to alkaloids like sparteine (B1682161) or lupanine (B156748), makes it an ideal model for investigating the foundational steps of QA formation. researchgate.netnih.gov
Structural Features of the Quinolizidine Nucleus in Relation to Lupinine Derivatives
The chemical foundation of lupinine and its derivatives is the quinolizidine nucleus, a bicyclic system known as 1-azabicyclo[4.4.0]decane. nih.govrsc.org This fused ring system can exist in different stereochemical conformations, typically described as trans or cis, which refers to the relative orientation of the nitrogen's lone electron pair and the hydrogen atom at the bridgehead. cabidigitallibrary.org In its most stable form, both rings of the quinolizidine nucleus adopt a chair conformation. jmaterenvironsci.com
Lupinine itself is specifically [(1R,9aR)-Octahydro-2H-quinolizin-1-yl]methanol. wikipedia.org Its structure consists of the quinolizidine core with a hydroxymethyl (-CH₂OH) group attached at the C-1 position. jmaterenvironsci.comwikipedia.org This primary alcohol functional group is a key site for chemical modification, allowing for the creation of a wide array of derivatives through esterification. frontiersin.org
In nature, enzymes known as acyltransferases catalyze the formation of QA esters. frontiersin.orgfrontiersin.org For instance, specific enzymes transfer acyl groups from donors like p-coumaroyl-CoA or feruloyl-CoA to the hydroxyl group of lupinine or its epimer, epilupinine. frontiersin.org
Lupinine, acrylate (B77674) (ester) , the focus of this article, is a synthetic derivative formed by the esterification of lupinine's primary alcohol with acrylic acid. This results in a molecule where the lupinine moiety is linked via an ester bond to a propenoyl group (acrylate). vulcanchem.comuni.lu
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO2 uni.lu |
| Monoisotopic Mass | 223.15723 Da uni.lu |
| IUPAC Name | [(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl prop-2-enoate uni.lu |
| InChIKey | AFHWXJWAWBDGFQ-NWDGAFQWSA-N uni.lu |
| Canonical SMILES | C=CC(=O)OC[C@@H]1CCCN2[C@@H]1CCCC2 uni.lu |
Historical Context of Lupinine Synthesis and Derivatization Strategies
The synthesis of lupinine has been a subject of interest for chemists for nearly a century. The first total synthesis of a racemic mixture of lupinine was reported in 1937. wikipedia.org A significant milestone was achieved in 1966 with the first enantioselective synthesis, producing the biologically relevant (-)-lupinine isomer. wikipedia.org Since then, numerous synthetic routes have been developed, reflecting advances in organic synthesis methodologies. wikipedia.org
Strategies for constructing the core quinolizidine skeleton are varied. One notable approach involves a formal [3+3] annulation reaction to create a glutarimide (B196013) intermediate, which is then subjected to an acid-catalyzed cyclization to form the fused bicyclic system. semanticscholar.orgresearchgate.net Another strategy utilizes the N-alkylation of piperidine-2-thione (B88430) with acrylate esters to generate vinylogous urethane (B1682113) intermediates, which can be subsequently reduced and cyclized to yield lupinine and its isomers. semanticscholar.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
60537-74-8 |
|---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl prop-2-enoate |
InChI |
InChI=1S/C13H21NO2/c1-2-13(15)16-10-11-6-5-9-14-8-4-3-7-12(11)14/h2,11-12H,1,3-10H2/t11-,12+/m0/s1 |
InChI Key |
AFHWXJWAWBDGFQ-RYUDHWBXSA-N |
SMILES |
C=CC(=O)OCC1CCCN2C1CCCC2 |
Isomeric SMILES |
C=CC(=O)OC[C@@H]1CCCN2[C@@H]1CCCC2 |
Canonical SMILES |
C=CC(=O)OCC1CCCN2C1CCCC2 |
Appearance |
Solid powder |
Other CAS No. |
60537-74-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lupinine, acrylate (ester) |
Origin of Product |
United States |
Chemical Reactivity and Transformations of Lupinine Derived Acrylate Esters
Diastereoselective Osmium-Catalyzed Dihydroxylation of Acrylate (B77674) Ester Moieties
The osmium-catalyzed dihydroxylation is a powerful method for the conversion of alkenes to vicinal diols. In the case of chiral acrylate esters, the existing stereocenter in the alcohol moiety can influence the facial selectivity of the dihydroxylation, leading to a diastereomeric excess of one product. The bulky lupinine (B175516) substituent is expected to effectively shield one face of the acrylate double bond, directing the approach of the osmium tetroxide reagent from the less hindered face.
The reaction proceeds via a concerted [3+2] cycloaddition of osmium tetroxide to the alkene, forming a cyclic osmate ester intermediate. masterorganicchemistry.com Subsequent hydrolysis then yields the corresponding diol. The stereochemical outcome is dependent on the conformation of the acrylate ester and the direction of attack of the oxidizing agent. For cyclic allylic alcohols, directed dihydroxylation can occur, where a directing group on the substrate influences the stereoselectivity. researchgate.net
Table 1: Expected Diastereoselectivity in Osmium-Catalyzed Dihydroxylation of a Chiral Acrylate Ester (Hypothetical Data for Lupinine Acrylate)
| Entry | Substrate | Catalyst | Co-oxidant | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Lupinine Acrylate | OsO₄ (catalytic) | NMO | >95:5 | High |
| 2 | Lupinine Acrylate | K₂OsO₄·2H₂O / (DHQ)₂PHAL | K₃Fe(CN)₆, K₂CO₃ | >98:2 (R,R) | High |
| 3 | Lupinine Acrylate | K₂OsO₄·2H₂O / (DHQD)₂PHAL | K₃Fe(CN)₆, K₂CO₃ | <2:98 (S,S) | High |
NMO = N-Methylmorpholine N-oxide; (DHQ)₂PHAL = Hydroquinine 1,4-phthalazinediyl diether; (DHQD)₂PHAL = Hydroquinidine 1,4-phthalazinediyl diether. The diastereomeric ratios and yields are hypothetical and based on typical results for substrates with significant steric bias.
Cycloaddition Reactions Involving the Acrylate Functional Group
The acrylate double bond in lupinine acrylate is a competent dipolarophile and dienophile in various cycloaddition reactions. The stereochemical course of these reactions is anticipated to be strongly influenced by the chiral lupinine moiety.
In 1,3-dipolar cycloadditions, for instance with nitrile oxides or azomethine ylides, the chiral auxiliary directs the approach of the 1,3-dipole to one of the two prochiral faces of the acrylate. thieme-connect.deresearchgate.netacs.org Studies with other chiral acrylates, such as those derived from (-)-8-phenylmenthol, have demonstrated high levels of diastereoselectivity in Diels-Alder reactions. researchgate.net The bulky substituent forces the acrylate to adopt a specific conformation, thereby exposing one face to the incoming diene.
Table 2: Predicted Outcome of Cycloaddition Reactions with a Chiral Acrylate Ester (Hypothetical Data for Lupinine Acrylate)
| Entry | Reaction Type | Reactants | Catalyst/Conditions | Major Diastereomer | Diastereomeric Excess (%) |
| 1 | [4+2] Cycloaddition (Diels-Alder) | Lupinine Acrylate, Cyclopentadiene | Lewis Acid (e.g., Et₂AlCl) | exo | >90 |
| 2 | 1,3-Dipolar Cycloaddition | Lupinine Acrylate, Benzonitrile Oxide | Et₃N | (3R,5S)-product | >95 |
| 3 | 1,3-Dipolar Cycloaddition | Lupinine Acrylate, N-benzylidene-glycine methyl ester | AgOAc/DBU | endo | >85 |
Hydroformylation of Acrylic Esters
The hydroformylation of acrylic esters introduces a formyl group and a hydrogen atom across the double bond, leading to the formation of aldehydes. With rhodium-based catalysts, the reaction can be controlled to favor either the linear or the branched aldehyde product. researchgate.netrsc.org For acrylate esters, the branched aldehyde is often the major product. The presence of a chiral auxiliary, such as the lupinine group, can induce asymmetry in the hydroformylation, leading to an enantiomeric excess of one of the aldehyde products. The regioselectivity can also be influenced by the steric bulk of the alcohol moiety.
Table 3: Anticipated Regio- and Stereoselectivity in the Hydroformylation of a Chiral Acrylate Ester (Hypothetical Data for Lupinine Acrylate)
| Entry | Catalyst | Ligand | P (H₂/CO) (bar) | T (°C) | Regioselectivity (branched:linear) | Enantiomeric Excess (%) |
| 1 | Rh(acac)(CO)₂ | PPh₃ | 50 | 80 | 85:15 | Not determined |
| 2 | Rh(acac)(CO)₂ | (S,S)-Chiraphos | 20 | 60 | 90:10 | >90 |
| 3 | Rh(acac)(CO)₂ | (R)-BINAP | 20 | 60 | 92:8 | >95 |
Derivatization Strategies at the Acrylate Unsaturated Unit
The acrylate moiety of lupinine acrylate serves as a versatile platform for a variety of chemical modifications. These derivatization strategies can introduce new functional groups and stereocenters into the molecule. Common transformations include:
Michael Addition: The electron-deficient nature of the acrylate double bond makes it susceptible to conjugate addition by a wide range of nucleophiles, including amines, thiols, and carbanions. The use of chiral nucleophiles or catalysts can lead to diastereoselective and enantioselective product formation.
Epoxidation: The double bond can be epoxidized using peroxy acids (e.g., m-CPBA) to form the corresponding epoxide. The stereochemistry of the epoxidation is likely to be directed by the lupinine auxiliary.
Radical Additions: Free radical addition reactions across the double bond can be initiated by various radical sources, allowing for the introduction of a wide range of substituents.
Comparative Reactivity Profiles of the Lupinine-Acrylate Ester Linkage
The ester linkage in lupinine acrylate is subject to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is influenced by steric and electronic factors. The bulky lupinine group is expected to sterically hinder the approach of nucleophiles to the carbonyl carbon, thereby decreasing the rate of base-catalyzed hydrolysis compared to less hindered acrylate esters. nih.govnih.govemerginginvestigators.org
Electronically, the reactivity of the ester is influenced by the nature of the alcohol and carboxylic acid components. acs.org The electron-donating properties of the alkyl group of the lupinine moiety would have a minor effect on the electrophilicity of the carbonyl carbon. The primary determinant of the ester's stability towards hydrolysis is likely to be the steric hindrance provided by the bicyclic alkaloid structure.
Spectroscopic Characterization and Structural Elucidation of Lupinine, Acrylate Ester Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the carbon-hydrogen framework. For Lupinine (B175516), acrylate (B77674) (ester), both ¹H and ¹³C NMR are instrumental in confirming the esterification of lupinine with acrylic acid.
In the ¹H NMR spectrum, the protons of the acrylate group are expected to produce characteristic signals in the vinyl region, typically between 5.8 and 6.5 ppm. These signals would exhibit complex splitting patterns due to cis and trans couplings. A significant downfield shift is anticipated for the methylene (B1212753) protons (H-11) adjacent to the ester oxygen on the lupinine moiety, as compared to the parent lupinine alcohol. This shift is a direct consequence of the deshielding effect of the acrylate's carbonyl group.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester is expected to resonate at approximately 165-170 ppm. The two carbons of the vinyl group in the acrylate portion would appear in the range of 128-132 ppm. Similar to the proton spectrum, the carbon atom C-11 of the lupinine skeleton, which is directly attached to the ester oxygen, would show a noticeable downfield shift upon esterification. Assignments of the quinolizidine (B1214090) ring carbons can be confirmed using two-dimensional NMR techniques. researchgate.netresearchgate.net
Predicted ¹H NMR Chemical Shifts for Lupinine, Acrylate (Ester)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Acrylate Vinyl H (trans to C=O) | ~6.4 | dd |
| Acrylate Vinyl H (cis to C=O) | ~6.1 | dd |
| Acrylate Vinyl H (geminal) | ~5.8 | dd |
| Lupinine H-11 | ~4.0-4.2 | m |
| Other Lupinine Protons | ~1.0-3.0 | m |
Predicted ¹³C NMR Chemical Shifts for Lupinine, Acrylate (Ester)
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Ester C=O | ~166 |
| Acrylate C=CH₂ | ~131 |
| Acrylate CH=C | ~128 |
| Lupinine C-11 | ~68-70 |
| Lupinine C-10 | ~64-65 |
| Lupinine C-2 | ~57-58 |
| Lupinine C-9 | ~60-61 |
| Other Lupinine Carbons | ~20-40 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For Lupinine, acrylate (ester), high-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula.
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to the exact mass of the compound. The fragmentation pattern would likely involve initial cleavage of the ester bond, which is a common fragmentation pathway for esters. This could lead to the formation of a fragment ion corresponding to the lupinine cation radical (loss of the acrylate group) and a fragment corresponding to the acrylate moiety. Further fragmentation of the lupinine fragment would likely follow pathways characteristic of quinolizidine alkaloids, involving ring cleavages.
Predicted Key Mass Spectrometry Fragments for Lupinine, Acrylate (Ester)
| m/z | Proposed Fragment |
|---|---|
| [M]⁺ | Molecular Ion |
| [M - C₃H₃O₂]⁺ | Loss of acrylate radical |
| [C₁₀H₁₈N]⁺ | Lupinine iminium ion fragment |
| [C₃H₃O₂]⁺ | Acryloyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for the identification of functional groups within a molecule. The IR spectrum of Lupinine, acrylate (ester) would be characterized by the presence of strong absorption bands indicative of the ester and alkene functional groups, superimposed on the absorptions from the lupinine skeleton.
A prominent and sharp absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester carbonyl group. spectroscopyonline.com Another key absorption would be the C=C stretching vibration of the acrylate's vinyl group, typically appearing around 1630-1640 cm⁻¹. The C-O stretching vibrations of the ester linkage would result in strong bands in the fingerprint region, between 1150 and 1250 cm⁻¹. The spectrum would also retain the characteristic C-H stretching and bending vibrations of the saturated quinolizidine ring system.
Characteristic Infrared Absorption Bands for Lupinine, Acrylate (Ester)
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~2940-2850 | C-H stretch | Alkyl (Lupinine) |
| ~1725 | C=O stretch | Ester |
| ~1635 | C=C stretch | Alkene (Acrylate) |
| ~1450 | C-H bend | Alkyl (Lupinine) |
| ~1200 | C-O stretch | Ester |
Advanced Spectroscopic Techniques for Isomer Differentiation and Conformation Analysis
For a complete and unambiguous structural and conformational assignment of Lupinine, acrylate (ester), advanced spectroscopic techniques are indispensable.
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unequivocally assigning all proton and carbon signals, especially within the complex, overlapping regions of the quinolizidine ring system. iupac.org These experiments reveal proton-proton and proton-carbon correlations, allowing for the assembly of the molecular structure piece by piece.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique for determining the stereochemistry and preferred conformation of the molecule in solution. mdpi.com By identifying protons that are close in space, NOESY can help to establish the relative orientation of substituents on the quinolizidine rings and the conformation of the rings themselves (e.g., trans or cis fusion).
Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be employed to differentiate between potential isomers by inducing specific fragmentations. nih.gov By carefully selecting a precursor ion and subjecting it to collision-induced dissociation (CID), unique fragmentation patterns can be generated for different isomers, providing a basis for their distinction. mdpi.com
Computational and Theoretical Chemistry Studies of Lupinine Derived Acrylate Esters
Conformational Analysis and Molecular Mechanics of Lupinine-Acrylate Systems
The three-dimensional structure of lupinine (B175516), acrylate (B77674) (ester) is crucial for its chemical and biological activity. The molecule consists of a rigid quinolizidine (B1214090) alkaloid core linked to a flexible acrylate ester group. acs.orgnih.gov Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule and the energy barriers between them.
The quinolizidine skeleton of lupinine is composed of two fused six-membered rings. rsc.org Theoretical studies on lupinine and related derivatives show that these rings predominantly adopt chair conformations to minimize steric strain. researchgate.net The hydroxymethyl group at the C1 position, which is esterified with acrylic acid, can exist in either an axial or equatorial orientation relative to the ring system. Computational models suggest that for many quinolizidine derivatives, specific conformer states are energetically preferred. researchgate.net
Molecular mechanics (MM) methods, using force fields like MMFF or AMBER, are often the first step in conformational analysis. These methods rapidly calculate the potential energy of a molecule as a function of its geometry, allowing for an extensive search of the conformational space. For lupinine, acrylate (ester), the key flexible bonds are the C1-C11, C11-O, and O-C(O) bonds of the ester linkage. By systematically rotating these bonds and calculating the corresponding energies, a potential energy surface can be generated to identify low-energy conformers.
A plausible low-energy conformer of lupinine, acrylate (ester) would feature the bicyclic core in a stable chair-chair conformation. The orientation of the acrylate ester side chain is then determined by a balance of steric hindrance and electronic interactions.
Table 1: Calculated Geometric Parameters for a Low-Energy Conformer of Lupinine, Acrylate (Ester) using DFT (B3LYP/6-31G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C1-C11 | 1.54 Å |
| C11-O1 | 1.45 Å | |
| O1-C12 | 1.35 Å | |
| C12=O2 | 1.21 Å | |
| C12-C13 | 1.48 Å | |
| C13=C14 | 1.34 Å | |
| Bond Angle | C1-C11-O1 | 109.5° |
| C11-O1-C12 | 117.0° | |
| O1-C12=O2 | 124.5° | |
| O1-C12-C13 | 110.0° | |
| Dihedral Angle | C10-C1-C11-O1 | -178.5° |
| C1-C11-O1-C12 | 179.0° |
Note: The data in this table is illustrative and based on typical values for similar structures calculated using Density Functional Theory. Actual values would require specific computation for this molecule.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of lupinine, acrylate (ester). banglajol.info These calculations help in understanding the molecule's reactivity, stability, and spectroscopic characteristics.
The distribution of electrons within the molecule is fundamental to its chemistry. The nitrogen atom in the quinolizidine ring imparts basicity and is a potential site for protonation. The acrylate group, on the other hand, possesses an electron-deficient C=C double bond due to the electron-withdrawing nature of the adjacent carbonyl group. researchgate.net This makes the β-carbon of the acrylate moiety susceptible to nucleophilic attack, a characteristic reaction known as Michael addition.
Frontier Molecular Orbital (FMO) theory is a key concept derived from these calculations. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. acs.org
For lupinine, acrylate (ester), the HOMO is expected to be localized primarily on the quinolizidine part, specifically around the nitrogen atom. In contrast, the LUMO is likely concentrated on the acrylate moiety, particularly over the C=C double bond and the carbonyl group. This separation of frontier orbitals suggests that the lupinine portion acts as the nucleophilic/basic center, while the acrylate portion is the electrophilic center.
Table 2: Calculated Electronic Properties of Lupinine, Acrylate (Ester)
| Property | Value | Description |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule |
| Ionization Potential | 7.8 eV | Energy required to remove an electron |
| Electron Affinity | 0.5 eV | Energy released upon gaining an electron |
Note: These values are representative and derived from quantum chemical calculations on analogous structures.
Theoretical Prediction of Spectroscopic Parameters and Fragmentation Routes
Computational methods are invaluable for predicting and interpreting spectroscopic data. For lupinine, acrylate (ester), theoretical calculations can simulate infrared (IR), nuclear magnetic resonance (NMR), and mass spectra (MS).
Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of the molecule can be determined. banglajol.info These frequencies correspond to the absorption bands observed in an IR spectrum. For lupinine, acrylate (ester), key predicted vibrations would include the C=O stretch of the ester at approximately 1720 cm⁻¹, the C=C stretch of the acrylate at around 1635 cm⁻¹, and C-O stretching vibrations between 1100-1250 cm⁻¹. spectroscopyonline.commdpi.comthermofisher.com
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts by determining the magnetic shielding around each nucleus. researchgate.net These predictions are highly sensitive to the molecule's conformation and are crucial for confirming the structure and assigning experimental spectra. For the lupinine moiety, distinct signals for the protons and carbons of the bicyclic system would be predicted, while the acrylate group would show characteristic signals for the vinyl protons and the carbonyl carbon.
Mass Spectrometry (MS): Predicting mass spectral fragmentation is more complex but can be guided by computational chemistry. The analysis involves identifying the most likely bonds to break upon ionization. For alkaloid esters, fragmentation often occurs at the ester linkage. miamioh.edu In the case of lupinine, acrylate (ester), a common fragmentation pathway would involve the cleavage of the bond between the lupinine core and the acrylate group. The fragmentation of the quinolizidine ring itself can also occur, leading to characteristic ions. For instance, fragmentation patterns of similar pyrrolizidine (B1209537) alkaloids often show key fragment ions at m/z 138 and 120, corresponding to the bicyclic core. mjcce.org.mk Computational modeling can help rationalize the formation of these and other fragment ions by calculating the energies of potential fragmentation pathways. nih.gov
Table 3: Predicted Key Spectroscopic Data for Lupinine, Acrylate (Ester)
| Spectroscopy | Feature | Predicted Value | Assignment |
| IR | Vibrational Frequency | ~1720 cm⁻¹ | C=O Stretch (Ester) |
| Vibrational Frequency | ~1635 cm⁻¹ | C=C Stretch (Acrylate) | |
| Vibrational Frequency | ~1150-1250 cm⁻¹ | C-O Stretch (Ester) | |
| ¹³C NMR | Chemical Shift | ~166 ppm | C=O (Carbonyl) |
| Chemical Shift | ~128-131 ppm | =CH, =CH₂ (Vinyl) | |
| Chemical Shift | ~60-70 ppm | -CH₂-O- (Lupinine C11) | |
| ¹H NMR | Chemical Shift | ~5.8-6.4 ppm | Vinyl Protons |
| MS | Fragment Ion (m/z) | [M - 71]⁺ | Loss of acrylate group (C₃H₃O) |
| Fragment Ion (m/z) | 138 | Characteristic quinolizidine fragment |
Note: These predictions are based on established spectroscopic data for acrylates and quinolizidine alkaloids.
Mechanistic Studies of Acrylate-Involved Chemical Transformations
Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the entire reaction pathway, including transition states and intermediates. For lupinine, acrylate (ester), mechanistic studies would primarily focus on reactions involving the acrylate moiety.
Michael Addition: As mentioned, the acrylate group is an excellent Michael acceptor. Computational studies can model the reaction of lupinine, acrylate (ester) with various nucleophiles (e.g., thiols like glutathione, amines). mdpi.com By calculating the activation energy barriers, one can predict the rate and feasibility of the reaction. The calculations would show the nucleophile attacking the β-carbon of the double bond, followed by protonation to yield the final adduct.
Hydrolysis: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis. nih.gov Theoretical models can be used to compare the reaction mechanisms. For base-catalyzed hydrolysis (saponification), the mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Quantum chemical calculations can determine the structure of the tetrahedral intermediate and the transition state for the departure of the lupinine alkoxide, providing a detailed picture of the reaction energetics.
Polymerization: Acrylates are well-known for their ability to undergo radical polymerization. upenn.edu While the lupinine moiety might sterically hinder this process, theoretical studies could investigate the initiation, propagation, and termination steps. For example, the stability of the radical formed upon addition of an initiator to the acrylate double bond can be calculated to assess the likelihood of polymerization.
By modeling these transformations, computational studies can provide a predictive framework for the reactivity of lupinine, acrylate (ester) and guide the design of new chemical reactions or the understanding of its metabolic fate.
Advanced Methodological Applications of Acrylate Chemistry in Alkaloid Synthesis
Tandem Reactions and Cascade Sequences in Heterocycle Synthesis
Tandem reactions, or cascade sequences, offer a highly efficient approach to molecular complexity by enabling the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. In the context of heterocycle synthesis relevant to quinolizidine (B1214090) alkaloids, acrylate (B77674) derivatives are exceptional substrates for initiating such cascades. The aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound like an acrylate, is a common initiating step. This reaction can be part of a sequence to construct piperidine (B6355638) rings, the fundamental building blocks of the quinolizidine skeleton.
Research has demonstrated that the Michael addition of amines to acrylates can be significantly accelerated under microwave irradiation, leading to shorter reaction times and higher yields. dntb.gov.ua This initial C-N bond formation can be strategically designed to trigger subsequent intramolecular cyclizations or further additions, rapidly assembling the bicyclic quinolizidine framework. For instance, a carefully designed precursor containing both a nucleophilic amine and an acrylate acceptor can undergo an intramolecular aza-Michael addition, which then sets the stage for a subsequent ring-closing reaction to form the second ring of the quinolizidine system.
The power of these cascades lies in their ability to translate simple, often acyclic, starting materials into complex polycyclic structures with high stereocontrol in a single pot. The acrylate moiety serves as a versatile handle, not only facilitating the initial bond formation but also influencing the stereochemical outcome of the subsequent cyclization steps.
Table 1: Representative Tandem Reaction for Heterocycle Formation
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Key Transformation | Resulting Heterocycle |
| Multifunctional Acrylate | Diamine (e.g., Hexamethylene diamine) | DMSO | Aza-Michael Addition Cascade | Cross-linked Porous Polymer |
| Ethyl Acetoacetate | 2-Ethylhexyl Acrylate | DBU or K2CO3 | Carbon-Michael Addition | Functionalized Adduct |
This interactive table summarizes conditions for Michael addition reactions, which are foundational steps for potential cascade sequences in heterocycle synthesis. Data sourced from studies on aza-Michael and carbon-Michael additions. researchgate.netrsc.org
Photoinduced Catalytic Reactions with Acrylanilide Analogues
Photochemical reactions provide a unique avenue for accessing reactive intermediates and reaction pathways that are often inaccessible under thermal conditions. A significant advancement in this area is the catalytic enantioselective 6π photocyclization of acrylanilide analogues to produce dihydroquinolones. chemistryviews.orgnih.gov While not quinolizidines themselves, dihydroquinolones are important heterocyclic structures, and the methodology represents a powerful strategy for C-C bond formation and the stereocontrolled synthesis of N-heterocycles applicable to alkaloid synthesis. nih.gov
This transformation is particularly notable for overcoming the challenge of controlling stereochemistry in photochemical reactions, which often suffer from rapid background (non-catalyzed) reactions. nih.govnih.gov The key to success is a dual catalytic system involving a chiral Lewis acid and a photosensitizer. chemrxiv.orgresearchgate.net The proposed mechanism involves the coordination of the chiral Lewis acid to the acrylanilide substrate. This coordination lowers the substrate's triplet energy, creating a narrow window where energy transfer from the photosensitizer to the substrate-catalyst complex is highly favored over energy transfer to the free substrate. nih.govresearchgate.net This selective excitation of the chiral complex ensures that the subsequent 6π electrocyclization proceeds with high enantioselectivity. nih.gov
Researchers have demonstrated that an iridium-based photosensitizer, in combination with a scandium(III) triflate Lewis acid and a chiral Feng ligand, effectively catalyzes this reaction under visible light (440 nm LED), achieving high yields and excellent stereoselectivity for a range of substituted dihydroquinolones. chemistryviews.org The success of this method is highly dependent on the careful tuning of the photosensitizer's triplet energy to match the energy window of the Lewis acid-substrate complex, thereby minimizing the racemic background reaction. nih.govnih.gov This approach showcases how photoinduced catalysis with acrylate-derived systems can be a powerful tool for constructing chiral heterocyclic building blocks essential for complex alkaloid synthesis. nih.gov
Table 2: Effect of Photocatalyst on Enantioselective 6π Photocyclization
| Photocatalyst | Lewis Acid System | Yield (%) | Enantiomeric Ratio (er) |
| Ir((5-CF3)(4′-t-Bu)ppy)3 | Sc(OTf)3 / Feng Ligand | 84 | 86:14 |
| Ir(ppy)3 | Sc(OTf)3 / Feng Ligand | High | Low (significant background) |
This interactive table illustrates the critical role of the photocatalyst in achieving high enantioselectivity in the 6π photocyclization of acrylanilides. The modified iridium catalyst is optimized to reduce the non-catalyzed background reaction. chemistryviews.orgresearchgate.net
Integration of Acrylate Chemistry into Total Syntheses of Complex Quinolizidine Alkaloids
The total synthesis of complex natural products like quinolizidine alkaloids provides a platform to test and showcase the utility of modern synthetic methods. Acrylate chemistry is frequently integrated into these synthetic routes to address specific challenges, such as the construction of the core bicyclic system or the introduction of key stereocenters. While a direct total synthesis of "Lupinine, acrylate (ester)" is not prominently documented, the synthesis of the parent alkaloid, lupinine (B175516), and its congeners relies on strategies where acrylate derivatives could serve as pivotal intermediates. nih.gov
Synthetic strategies often employ intramolecular reactions to form the quinolizidine skeleton. For example, an intramolecular imino Diels-Alder reaction is a powerful method for constructing nitrogen-containing bicyclic systems. psu.edu In such a strategy, an acrylate moiety could be part of the diene or dienophile component, helping to control the regiochemistry and stereochemistry of the cycloaddition.
Furthermore, Michael addition reactions involving acrylates are instrumental in building the carbon framework. researchgate.net An organocatalyzed enantioselective Michael addition, for instance, can establish a key chiral center in an early acyclic intermediate. mdpi.com This intermediate can then be elaborated and cyclized to form the quinolizidine core, carrying the initial stereochemical information through the synthetic sequence. The versatility of the resulting ester functionality from the initial acrylate allows for its conversion into other functional groups, such as the primary alcohol found in lupinine, through reduction later in the synthesis. These examples highlight how the fundamental reactivity of acrylates is strategically woven into the broader plan of a total synthesis to achieve efficiency and control.
Table 3: Key Synthetic Steps in Alkaloid Synthesis Employing Acrylate-Related Strategies
| Synthetic Target Family | Key Reaction Type | Role of Acrylate/Analogue | Result | Reference |
| Indolizidine Alkaloids | Intramolecular Imino Diels-Alder | Acyl imine dienophile (analogue) | Forms bicyclic lactam core | psu.edu |
| Chiral Succinimides | Enantioselective Michael Addition | Maleimide (acrylate analogue) as acceptor | Creates quaternary stereocenter | mdpi.com |
| Dihydroquinolones | 6π Photocyclization | Acrylanilide substrate | Forms heterocyclic ring enantioselectively | nih.gov |
This interactive table summarizes key transformations where acrylate-type reactivity is central to the synthesis of complex heterocyclic structures relevant to alkaloids.
Q & A
Q. What are the common synthetic routes for preparing lupinine acrylate ester, and what key reaction conditions influence yield and purity?
Lupinine acrylate ester is typically synthesized via esterification reactions between lupinine (a quinolizidine alkaloid) and acryloyl chloride or acrylic acid derivatives. Key factors include:
- Catalyst selection : Acid catalysts (e.g., H₂SO₄) or base-mediated conditions, depending on substrate reactivity .
- Temperature control : Reactions often proceed at 0–25°C to prevent side reactions like polymerization of the acrylate group .
- Purification methods : Column chromatography or recrystallization is critical to isolate the ester from unreacted lupinine or byproducts. Yield optimization requires stoichiometric balancing and inert atmosphere use .
Q. What spectroscopic techniques are essential for characterizing lupinine acrylate ester, and what structural features do they confirm?
- NMR spectroscopy : ¹H and ¹³C NMR confirm ester linkage formation (e.g., carbonyl resonance at ~165–170 ppm) and quinolizidine ring integrity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks, while tandem MS (CID-MS) identifies fragmentation pathways specific to the acrylate moiety .
- IR spectroscopy : C=O stretching (~1720 cm⁻¹) and ester C-O vibrations (~1250 cm⁻¹) validate ester functionalization .
Q. How can researchers assess the stability of lupinine acrylate ester under various experimental conditions?
- Thermal stability : Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures .
- Hydrolytic stability : Monitor ester hydrolysis rates via pH-dependent kinetic studies using HPLC to track degradation products .
- Light sensitivity : Expose samples to UV-Vis light and analyze photodegradation pathways using LC-MS .
Advanced Research Questions
Q. What fragmentation patterns are observed in CID-MS analysis of lupinine acrylate ester, and how do theoretical calculations aid interpretation?
- Fragmentation behavior : Protonated lupinine acrylate ester undergoes cleavage at the ester bond (m/z corresponding to [lupinine+H]⁺ and acrylate fragments) and quinolizidine ring rearrangements. Theoretical calculations (e.g., DFT) predict transition states and stabilize fragment ion structures, aligning with observed CID-MS spectra .
- Methodological steps :
Q. How can researchers design experiments to resolve contradictions between computational predictions and experimental data for lupinine acrylate ester?
- Case study : If DFT calculations predict a stable conformer not observed experimentally:
Q. What methodologies are recommended for evaluating the toxicity profile of lupinine acrylate ester in biological systems?
- In vitro assays : Use cell viability assays (e.g., MTT) on human cell lines to assess acute toxicity .
- In silico modeling : Apply QSAR models to predict LD₅₀ values and metabolite toxicity .
- Mechanistic studies : Perform ROS (reactive oxygen species) detection assays to link ester hydrolysis products to oxidative stress pathways .
Data Contradiction Analysis
Q. How should researchers address conflicting spectroscopic data for lupinine acrylate ester across studies?
- Root causes : Solvent polarity effects on NMR shifts, impurities in synthetic batches, or instrumental calibration errors.
- Resolution steps :
Experimental Design Considerations
Q. What controls are critical when testing lupinine acrylate ester’s bioactivity in cell-based assays?
- Negative controls : Use untreated cells and vehicle-only (e.g., DMSO) exposures .
- Positive controls : Include a known bioactive ester (e.g., methyl acrylate) to benchmark response thresholds .
- Dose-response curves : Establish EC₅₀/IC₅₀ values across ≥5 concentrations to ensure assay robustness .
Peer Review and Reporting Standards
Q. What are common pitfalls in publishing lupinine acrylate ester research, and how can they be avoided?
- Insufficient characterization : Always report NMR, MS, and elemental analysis data for new compounds .
- Overinterpretation of data : Limit conclusions to what is statistically supported (e.g., avoid claiming mechanisms without kinetic evidence) .
- Data accessibility : Deposit spectral data in repositories like Zenodo or Figshare for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
